2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZGHRSWMFFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357368 | |
| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724742-88-5 | |
| Record name | 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724742-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A green synthesis route employs CuSO-ascorbate catalysis in aqueous micellar media. The A-coupling (aldehyde, amine, alkyne) utilizes:
-
4-Bromobenzaldehyde as the aldehyde.
-
2-Amino-5-(trifluoromethyl)pyridine as the amine.
-
Phenylacetylene as the alkyne.
The reaction proceeds at 50°C for 6–16 hours, with sodium dodecyl sulfate (SDS) enhancing solubility.
Key Data :
Limitations
The trifluoromethyl group must be pre-installed on the aminopyridine, necessitating additional synthetic steps. Furthermore, alkynes with electron-withdrawing groups (e.g., CF) may reduce reactivity.
Post-Synthetic Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling
A palladium-catalyzed approach modifies preformed imidazo[1,2-a]pyridine intermediates:
-
Synthesis of 2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine : Via cyclocondensation of 2-aminopyridine with chloroacetone.
-
Borylation at position 2 : Using bis(pinacolato)diboron and Pd(dppf)Cl.
-
Coupling with 4-bromophenylboronic acid : Yielding the target compound.
Key Data :
Direct Trifluoromethylation
Comparative Analysis of Synthetic Routes
Experimental Protocols and Characterization
Representative Procedure for Cyclocondensation
-
Reactants : 6-(Trifluoromethyl)-2-aminopyridine (1.0 mmol), 4-bromophenacyl bromide (1.2 mmol).
-
Conditions : DMF (5 mL), 90°C, 18 hours.
-
Workup : Extract with EtOAc (3 × 15 mL), dry over NaSO, purify via silica gel chromatography (hexane:EtOAc = 4:1).
-
Characterization : H NMR (400 MHz, CDCl): δ 8.42 (s, 1H), 7.92 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 9.2 Hz, 1H), 6.98 (s, 1H), 2.51 (q, J = 7.6 Hz, 2H) .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
GABA-A Receptor Modulation
One of the most significant applications of 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is its role as a GABA-A receptor modulator. Research indicates that compounds in the imidazo[1,2-a]pyridine class can selectively modulate different subtypes of GABA-A receptors, which are critical in the central nervous system for regulating anxiety and other neurological conditions.
- Case Study : A patent (AU2009249186A1) discusses various imidazo[1,2-a]pyridine compounds, including this specific compound, as potential therapeutic agents for treating anxiety disorders. The modulation of GABA-A receptors can lead to reduced side effects compared to traditional treatments, making these compounds promising candidates in drug development .
Iron-Catalyzed Reactions
Recent studies have highlighted the utility of this compound in synthetic organic chemistry. For instance, it has been used in iron-catalyzed sulfonylmethylation reactions, demonstrating high functional group tolerance and yielding various sulfonylmethyl imidazo[1,2-a]pyridines.
- Research Findings : In a study published in Molecules, the reaction conditions were optimized for sulfonylmethylation using this compound. The results showed that this compound could be effectively utilized to synthesize derivatives with diverse functional groups while maintaining high yields .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Reactivity and Physicochemical Properties
The compound’s uniqueness stems from the synergistic effects of bromine (electron-withdrawing) and trifluoromethyl (strong electron-withdrawing and lipophilic) groups. Below is a comparison with key analogs:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-Bromophenyl, -CF₃ | 341.13 | High lipophilicity, enhanced receptor binding, thermal stability |
| 2-(4-Chlorophenyl)-6-(trifluoromethyl) analog | 4-Chlorophenyl, -CF₃ | ~297.6 | Reduced steric bulk vs. bromine; lower molecular weight may improve solubility |
| 2-(4-Fluorophenyl)-6-(trifluoromethyl) analog | 4-Fluorophenyl, -CF₃ | ~281.2 | Higher electronegativity; potential for altered metabolic stability |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | 4-Bromophenyl (no -CF₃) | 273.12 | Lacks -CF₃’s lipophilicity; reduced binding affinity in GABA-A modulation |
| 8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl) | 3-Nitrophenyl, -Cl, -CF₃ | 397.67 | Additional nitro group increases polarity; may limit CNS penetration |
Key Insights :
- Bromine vs.
- Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
GABA-A Receptor Modulation
The target compound exhibits selective modulation of GABA-A receptors, a trait shared with other imidazo[1,2-a]pyridines. However, its bromophenyl and -CF₃ groups confer superior binding affinity over analogs like 2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, as evidenced by preclinical anxiety models .
Anticancer Activity
Compared to 6-(Trifluoromethyl)imidazo[1,2-a]pyridine (IC₅₀ = 0.126 μM in anticancer assays), the bromophenyl substituent in the target compound may enhance DNA intercalation or kinase inhibition, though specific IC₅₀ data remain unreported .
Antimicrobial Potential
While 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine shows moderate antimicrobial activity (MIC = 0.5 μg/mL), the target compound’s bromine could improve potency against resistant strains due to increased electrophilicity .
Biological Activity
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHBrFN and a molecular weight of 341.13 g/mol, this compound exhibits a unique structure that may contribute to its pharmacological properties.
- CAS Number : 724742-88-5
- Molecular Weight : 341.13 g/mol
- Chemical Structure :
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against various strains of bacteria and fungi.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neuroinflammation.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various imidazo compounds, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies evaluated the cytotoxicity of the compound against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The results indicated that the compound induces apoptosis through the mitochondrial pathway.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HT-29 | 25 |
The mechanism of action was linked to the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Research into the neuroprotective properties of this compound revealed its ability to reduce neuroinflammation in vitro. The compound was tested in microglial cell cultures stimulated with lipopolysaccharide (LPS), showing a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS | 400 | 350 |
| LPS + Compound | 250 | 150 |
Case Studies
- Cancer Treatment Study : A preclinical study involving xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups.
- Neuroinflammation Model : In a mouse model of neuroinflammation, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
The compound can be synthesized via:
- Copper-catalyzed three-component coupling (TCC): Combines 2-aminopyridines, arylaldehydes, and alkynes under Cu catalysis, offering high efficiency (75–85% yields) and modularity for substituent variation .
- Multi-step bromination and cyclization: Involves sequential brominations (e.g., N-bromosuccinimide) followed by cyclization and hydrogenation, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR spectroscopy: Aromatic protons typically appear at δ 7.5–8.5 ppm, with trifluoromethyl groups showing distinct 19F NMR signals .
- Mass spectrometry (ESI/HRMS): Confirms molecular weight (e.g., HRMS data for related compounds show <5 ppm error) .
- Infrared (IR) spectroscopy: Identifies functional groups (e.g., C-F stretches near 1100–1200 cm⁻¹) .
- Melting point and HPLC: Assess purity and physical consistency .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
Imidazo[1,2-a]pyridines exhibit:
- Anticancer activity: COX-2 inhibition via substituent optimization (e.g., morpholine at C-3 achieves IC50 = 0.07 µM) .
- Antimicrobial and antiviral properties: Explored in agrochemical derivatives (e.g., fluazaindolizine as a nematocide) .
- Anxiolytic effects: Seen in analogs like alpidem and zolpidem .
Q. What safety precautions should be observed when handling this compound?
- Avoid heat/sparks (P210) and use PPE (gloves, goggles) .
- Ensure proper ventilation and follow protocols for halogenated waste disposal .
Q. How are common byproducts during synthesis identified and resolved?
- Byproducts: Incomplete bromination or cyclization intermediates.
- Resolution: Monitor via TLC, purify using column chromatography (silica gel, ethyl acetate/hexane gradients), or recrystallize from ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized for Cu-catalyzed synthesis?
- Catalyst loading: Vary CuI (5–10 mol%) and ligands (e.g., phenanthroline) to enhance yield .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature: Optimize between 80–120°C to balance reaction rate and decomposition .
Q. What strategies validate conflicting COX-2 inhibition data in structural analogs?
- Structure-activity relationship (SAR) studies: Systematically modify C-3 substituents (e.g., Mannich bases vs. phenylamino groups) and test in vitro .
- Computational docking: Predict binding interactions with COX-2 active sites to rationalize selectivity differences .
Explain the role of radical pathways in functionalizing this compound.
- Copper-catalyzed selenylation: Uses selenium powder and 2-bromophenyl intermediates to form C-Se bonds via radical intermediates, confirmed by ESR and radical trapping experiments .
- Regioselectivity: Controlled by C(sp²)-Br/C(sp²)-H bond cleavage under ligand-free conditions .
Q. How do palladium-catalyzed cascade reactions expand functionalization possibilities?
Q. What design principles enhance selectivity in COX-2 inhibitor derivatives?
- C-3 substituent engineering: Morpholine groups improve selectivity (SI = 217.1) by reducing COX-1 binding .
- Electron-withdrawing groups: Trifluoromethyl and sulfonyl groups enhance COX-2 affinity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
